![molecular formula C18H18ClNO2S B2688049 ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate CAS No. 337920-34-0](/img/structure/B2688049.png)
ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate, also known as ESI, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. It is a carbamate derivative of indene, which is a bicyclic organic compound that is commonly used in the production of pharmaceuticals and agrochemicals. ESI has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In We will also list as many future directions as possible for further research on this promising compound.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds bearing carbamate or sulfonamide scaffolds due to their significant antimicrobial properties. For instance, Hussein et al. (2018) synthesized novel sulfonamide carbamates and evaluated their antimicrobial activities. Certain derivatives exhibited potent activity against bacteria, underscoring the potential of such structures in developing new antimicrobial agents. The study's findings were supported by molecular docking studies, which provided insights into the compounds' interactions with bacterial targets (Hussein, 2018).
Material Science Applications
In the realm of materials science, compounds with carbamate functionalities have been explored for their dyeing properties on various fabrics. Iyun et al. (2015) synthesized ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives and assessed their dyeing performance on polyester fabric. These dyes displayed very good wash, perspiration, sublimation, and rub fastness ratings, highlighting their potential in textile applications. However, they exhibited poor photostability, indicating areas for future improvement (Iyun et al., 2015).
Synthetic Methodologies
The development of synthetic methodologies involving carbamate groups has also been a focus. Yasuhara et al. (2002) explored the palladium(II)-catalyzed cyclization of ethyl 2-ethynylphenylcarbamate derivatives, leading to the formation of 2-substituted 3-ethenylindoles. This method represents a novel approach to constructing complex heterocyclic structures, which are prevalent in many bioactive molecules (Yasuhara et al., 2002).
Propiedades
IUPAC Name |
ethyl N-[1-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-2-22-18(21)20-16-11-12-5-3-4-6-15(12)17(16)23-14-9-7-13(19)8-10-14/h3-10,16-17H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOKZZYFMPHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)
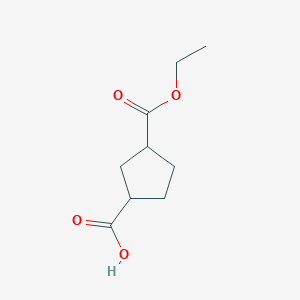
![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

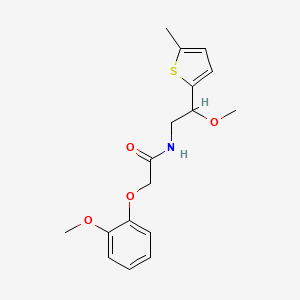
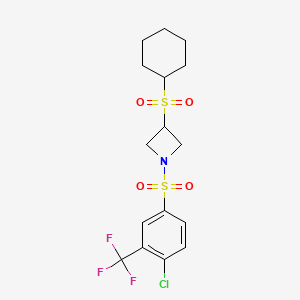
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)
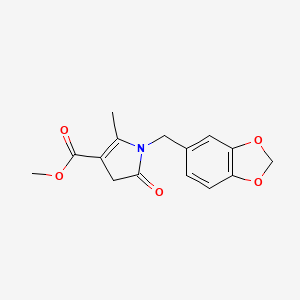
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2687981.png)
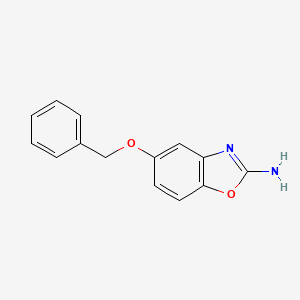
![Methyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2687984.png)
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)
